Welcome to the BenchChem Online Store!
molecular formula C6H6BrNOS B8514141 1-(4-Bromomethyl-thiazol-2-yl)-ethanone

1-(4-Bromomethyl-thiazol-2-yl)-ethanone

Cat. No. B8514141
M. Wt: 220.09 g/mol
InChI Key: VBJCOLJPRJMCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07276502B2

Procedure details

A solution of 2a (4.38 g, 0.031 mol), NBS (5.8 g, 0.033 mol) and 100 mg of AIBN in 40 mL of carbon tetrachloride was heated at 70° C. for 16 h. Cooled to rt and the precipitate was filtered. The solvent was concentrated in vacuo to an oil that was subjected to flash chromatography (5% ethyl acetate/95% hexanes) to give 4.95 g (72%) of the desired product 3a. 1H NMR (CDCl3) δ 7.8 (s, 1H), 4.8 (s, 2H), 2.8 (s, 3H).
Name
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:7](=[O:9])[CH3:8])[S:5][CH:6]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:17][CH2:1][C:2]1[N:3]=[C:4]([C:7](=[O:9])[CH3:8])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
CC=1N=C(SC1)C(C)=O
Name
Quantity
5.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo to an oil that

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=C(SC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.